Cyclohexanone, 2-methyl-5-(1-methylethyl)-
Overview
Description
Tetrahydrocarvone is a p-menthane monoterpenoid.
Cyclohexanone, 2-methyl-5-(1-methylethyl)- is a natural product found in Mentha longifolia, Echinacea pallida, and other organisms with data available.
Properties
CAS No. |
499-70-7 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(2R,5R)-2-methyl-5-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1 |
InChI Key |
GCRTVIUGJCJVDD-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](CC1=O)C(C)C |
SMILES |
CC1CCC(CC1=O)C(C)C |
Canonical SMILES |
CC1CCC(CC1=O)C(C)C |
density |
0.898-0.908 (20°) |
5206-83-7 499-70-7 |
|
physical_description |
clear, colourless liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of carvomenthone?
A1: Carvomenthone has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.
Q2: What spectroscopic techniques are used to characterize carvomenthone?
A2: Various spectroscopic techniques are employed, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , , , , , , , , , , ]
Q3: What information can be obtained from the 13C NMR spectrum of carvomenthone in the presence of chiral lanthanide shift reagents?
A3: The presence of chiral lanthanide shift reagents like Yb(hfc)3 in the 13C NMR experiment induces splitting of signals, enabling the differentiation of carvomenthone enantiomers. The extent of this splitting, known as the lanthanide-induced shift (LIS), reveals distinct patterns for carvomenthone compared to similar compounds like menthone. [] This technique is particularly useful for analyzing mixtures of p-menthane derivatives.
Q4: How is carvomenthone utilized in organic synthesis?
A4: Carvomenthone serves as a valuable starting material in the synthesis of various complex molecules, particularly sesquiterpenoids like copacamphene and cyclocopacamphene. [] Its structure allows for the introduction of diverse functional groups, making it a versatile building block.
Q5: Can you elaborate on the stereoselective synthesis of copa and ylango sesquiterpenoids using carvomenthone?
A5: Starting from (+)-carvomenthone, a series of reactions including conversion to the n-butylthiomethylene derivative, alkylation, and intramolecular Claisen condensation leads to the stereoselective formation of (−)-(1S,4S,5R,7R)-1,7-dimethyl-4-isopropylbicyclo[3.2.1]octa-6,8-dione. [] This compound serves as a key intermediate in the synthesis of copa sesquiterpenoids. A different synthetic route utilizing carvomenthone derivatives provides access to the (+)-(1R,4S,5S,7S)-1,7-dimethyl-4-isopropylbicyclo[3.2.1]octa-6,8-dione, which is a precursor for ylango sesquiterpenoids.
Q6: How does carvomenthone behave in hydrogenation reactions?
A6: Carvomenthone can be formed through the hydrogenation of carvone, another monoterpene. [, , ] The reaction pathway and selectivity depend on the catalyst used and reaction conditions.
Q7: What is the role of carvomenthone in studies of oxidoreduction in plant cells?
A7: Researchers have investigated the ability of cultured Nicotiana tabacum cells to reduce (−)-carvomenthone. [, ] By monitoring the 13C NMR chemical shift of the carbonyl carbon in carvomenthone over time, they can study the kinetics and mechanism of this bioreduction process.
Q8: What are the applications of carvomenthone-based polyols?
A8: Polyols synthesized from lactones derived from carvomenthone are promising renewable materials for polyurethane production. [] These polyurethanes, formulated with diisocyanates, exhibit desirable thermal and mechanical properties, making them suitable for applications such as rigid or flexible foams.
Q9: How do structural modifications of carvomenthone affect its reactivity in imine alkylation reactions?
A10: The presence of substituents on the carvomenthone ring can significantly impact the diastereoselectivity of alkylation reactions involving carvomenthone-derived imines. [] Larger substituents tend to decrease diastereomeric excess, highlighting the role of steric hindrance in these reactions.
Q10: What is known about the toxicity of carvomenthone?
A11: While carvomenthone is generally considered safe for use in flavorings and fragrances, research on its potential toxicity is limited. [] Further studies are needed to thoroughly assess its safety profile, including potential long-term effects.
Q11: What is the environmental fate of carvomenthone?
A12: Limited information is available on the environmental degradation and impact of carvomenthone. [] Further research is crucial to understand its persistence, bioaccumulation potential, and effects on ecosystems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.